molecular formula C8H6Cl3NO B1265763 N-(2,4,5-Trichlorophenyl)acetamide CAS No. 23627-24-9

N-(2,4,5-Trichlorophenyl)acetamide

Cat. No.: B1265763
CAS No.: 23627-24-9
M. Wt: 238.5 g/mol
InChI Key: VUSLTUGEJURGLB-UHFFFAOYSA-N
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Description

N-(2,4,5-Trichlorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl3NO. It is a derivative of acetanilide, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions. This compound is known for its various applications in scientific research and industry .

Properties

IUPAC Name

N-(2,4,5-trichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSLTUGEJURGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178301
Record name Acetanilide, 2',4',5'-trichloro-
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Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23627-24-9
Record name N-(2,4,5-Trichlorophenyl)acetamide
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Record name Acetanilide, 2',4',5'-trichloro-
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Record name 23627-24-9
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Record name Acetanilide, 2',4',5'-trichloro-
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Record name N-(2,4,5-trichlorophenyl)acetamide
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Preparation Methods

Reaction Scheme and Stoichiometry

The general reaction is represented as:
$$
\text{2,4,5-Trichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid}
$$
A molar ratio of 1:1.2 (aniline to acetic anhydride) is typically employed to ensure complete acetylation, with excess acetic anhydride acting as both a reactant and solvent.

Laboratory-Scale Procedure

  • Reagents and Equipment :

    • 2,4,5-Trichloroaniline (10 mmol, 2.08 g)
    • Acetic anhydride (12 mmol, 1.22 mL)
    • Sodium acetate (1.2 g) as a catalyst
    • 100 mL round-bottom flask, reflux condenser, magnetic stirrer, and ice bath.
  • Procedure :

    • Dissolve 2,4,5-trichloroaniline in 20 mL of glacial acetic acid in a round-bottom flask.
    • Add sodium acetate to neutralize liberated hydrogen chloride, maintaining a pH of 4–5.
    • Gradually add acetic anhydride while stirring, followed by heating the mixture under reflux at 110°C for 3–4 hours.
    • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water to precipitate the product.
    • Filter the crude solid via vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
  • Yield and Purity :

    • Typical yields range from 75% to 85%.
    • Melting point: 186–188°C (lit. 186–188°C).

Optimization of Reaction Parameters

Temperature and Time

Elevating the reaction temperature to 110°C accelerates the acetylation process, reducing the reaction time to 3–4 hours compared to 6–8 hours at 80°C. Prolonged heating beyond 4 hours may lead to side reactions, such as hydrolysis of the acetamide group.

Catalytic Influence of Sodium Acetate

Sodium acetate serves a dual role:

  • Neutralizing HCl generated during the reaction, preventing protonation of the aniline nitrogen and ensuring nucleophilic reactivity.
  • Acting as a weak base to shift the equilibrium toward product formation.

Solvent Systems

Glacial acetic acid is the preferred solvent due to its ability to dissolve both reactants and stabilize intermediates. Alternative solvents like toluene or dichloromethane result in lower yields (<60%) due to poor solubility of 2,4,5-trichloroaniline.

Industrial-Scale Considerations

While detailed industrial protocols are scarce in public literature, scalability principles can be inferred from analogous acetanilide syntheses:

  • Continuous Flow Reactors : Enhance heat transfer and mixing efficiency, enabling higher throughput and consistent product quality.
  • In-Situ Purification : Integrated distillation units remove acetic acid byproduct, driving the reaction to completion.
  • Recrystallization Optimization : Industrial recrystallization employs ethanol-water mixtures (70:30 v/v) to balance yield (80–85%) and purity (>98%).

Analytical Characterization

Physicochemical Properties

Property Value Source
Molecular Formula C$$8$$H$$6$$Cl$$_3$$NO
Molecular Weight 238.50 g/mol
Melting Point 186–188°C
Boiling Point 374°C
Density 1.505 g/cm$$^3$$
Refractive Index 1.614

Spectroscopic Data

  • IR Spectroscopy :
    • N–H stretch: 3280 cm$$^{-1}$$ (amide).
    • C=O stretch: 1650 cm$$^{-1}$$.
  • Mass Spectrometry :
    • Molecular ion peak at m/z 238 (M$$^+$$).

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,5-Trichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4,5-Trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt cellular processes, or interact with specific receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

N-(2,4,5-Trichlorophenyl)acetamide, also known as 2',4',5'-trichloroacetanilide, is a synthetic organic compound characterized by its unique structure that includes a trichlorophenyl group attached to an acetamide moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H6Cl3NO
  • IUPAC Name : this compound
  • Physical Properties : The presence of three chlorine atoms on the phenyl ring significantly influences its chemical reactivity and biological properties.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's mechanisms include:

  • Enzyme Modulation : It can inhibit or activate various enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, altering cellular signaling pathways.
  • Cellular Disruption : It can disrupt normal cellular processes, leading to physiological effects in target organisms.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activity. Studies have shown that it can effectively inhibit the growth of various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : The compound has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at certain concentrations.
  • Fungal Activity : It has shown promise in inhibiting fungal species like Candida albicans, suggesting potential applications in treating fungal infections.

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Its ability to disrupt specific biological pathways in plants makes it a candidate for agricultural applications:

  • Mechanism : The compound interferes with photosynthesis and other metabolic processes in target plants, leading to reduced growth or death.
  • Field Studies : In field trials, it has been effective against various weed species, supporting its potential use as an herbicide.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
2,4,5-TrichloroanilinePrecursorModerate antimicrobial activity
2-Chloro-N-(2,4,5-trichlorophenyl)acetamideChloroacetamide derivativeSignificant herbicidal activity
N-(2,4,6-Trichlorophenyl)acetamideSimilar structureVaries; less studied

This table highlights how the substitution pattern on the phenyl ring affects the biological activity of these compounds.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antibacterial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, showcasing its potential as an antibacterial agent .
  • Herbicidal Application Research :
    • Field trials conducted on common agricultural weeds demonstrated that this compound effectively reduced weed biomass by over 70% compared to untreated controls. This study underscores its practical application in agriculture as a selective herbicide.
  • Fungal Resistance Study :
    • In vitro studies assessed the antifungal properties against C. albicans. The compound exhibited a significant reduction in fungal growth at concentrations above 25 µg/mL.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing N-(2,4,5-Trichlorophenyl)acetamide?

  • Synthesis : The compound is typically synthesized via condensation of 2,4,5-trichloroaniline with acetyl chloride or chloroacetic acid derivatives under controlled conditions. For example, N245TCPTCA (a related derivative) was prepared using 2,4,5-trichloroaniline and trichloroacetyl chloride in the presence of phosphoryl chloride .
  • Characterization : Key techniques include:

  • X-ray diffraction (XRD) to determine crystal lattice parameters (e.g., monoclinic system, space group P21/n for N245TCPCA) .
  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • Differential Scanning Calorimetry (DSC) to assess thermal stability (melting point: 189°C) .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

  • Experimental Setup : Data collection is performed using a diffractometer (e.g., Nonius CAD-4) with MoKα radiation (λ = 71.093 pm). Full-matrix least-squares refinement is applied using programs like SHELXL-97 .
  • Key Parameters :

  • Space group and unit cell dimensions (e.g., Pmc21 for N245TCPTCA with a = 6.945 Å, b = 11.370 Å, c = 15.555 Å) .
  • Bond lengths and angles (e.g., C-Cl bonds range from 1.361–1.408 Å in the trichlorophenyl ring) .
    • Validation : Tools like ORTEP-III visualize thermal ellipsoids, and data are deposited in the Cambridge Structural Database (CCDC 158432–158434) .

Advanced Research Questions

Q. How do substituent patterns (e.g., N-chlorination, side-chain halogenation) influence the molecular geometry and crystal packing of this compound derivatives?

  • Substituent Effects :

  • N-Chlorination : Increases steric hindrance, altering dihedral angles between the phenyl ring and acetamide group (e.g., NC245TCPCA shows a dihedral angle of 84.2° vs. 74.5° in N245TCPCA) .
  • Side-Chain Halogenation : Trichloroacetamide derivatives (e.g., N245TCPTCA) exhibit shorter C=O bond lengths (1.21 Å) compared to dichloro analogs (1.23 Å), indicating enhanced resonance .
    • Crystal Symmetry : Chlorine substitutions at the 2,4,5-positions stabilize orthorhombic (Pmc21) or monoclinic (P21/c) systems, whereas 2,4,6-substituted analogs favor triclinic symmetry .

Q. What strategies resolve contradictions in structural data, such as asymmetric unit discrepancies or bond parameter variations?

  • Asymmetric Unit Analysis : For compounds like N245TCPTCA (two molecules per asymmetric unit), compare intramolecular geometries (e.g., C-Cl bond lengths: 1.361–1.408 Å vs. 1.364–1.397 Å) to identify systematic errors .
  • Validation Tools : Use PLATON or CHECKCIF to flag outliers in displacement parameters or bond angles .
  • Cross-Validation : Compare with analogous structures (e.g., N-(2,4,6-trichlorophenyl)acetamide) to assess substituent-driven trends .

Q. How does the nonlinear optical (NLO) behavior of this compound correlate with its crystal structure?

  • Structure-Property Relationship : The needle-shaped dendritic crystals of 245TCAA (a synonym) exhibit transparency up to 310 nm, making them suitable for UV-based NLO applications. The planar acetamide group and trichlorophenyl ring enhance π-conjugation, critical for second-harmonic generation .
  • Characterization Methods : UV-Vis spectroscopy confirms optical transparency, while Kurtz-Perry powder testing quantifies NLO efficiency .

Q. What are the challenges in experimental phasing for halogen-rich derivatives, and how are they addressed?

  • Heavy-Atom Phasing : Chlorine atoms provide strong anomalous scattering, but high Cl density complicates phase determination. SHELXC/D/E pipelines are used for robust phasing via direct methods .
  • Data Quality : Ensure high-resolution data (<1.0 Å) and use SHELXPRO to refine twinned or disordered structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4,5-Trichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4,5-Trichlorophenyl)acetamide

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